Product packaging for Octinoxate(Cat. No.:CAS No. 83834-59-7)

Octinoxate

Cat. No.: B3029922
CAS No.: 83834-59-7
M. Wt: 290.4 g/mol
InChI Key: YBGZDTIWKVFICR-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octinoxate, also known as octyl methoxycinnamate and ethylhexyl methoxycinnamate (IUPAC name: 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate), is an organic compound that serves as a primary UV-B filter in research applications . This ester formed from methoxycinnamic acid and 2-ethylhexanol appears as a clear, insoluble liquid with a molecular weight of 290.403 g/mol and a density of 1.01 g/cm³ . Its peak UV absorption occurs at approximately 310 nm , making it particularly effective for studying protection against UV-B radiation, which is responsible for erythema and direct DNA damage in skin models . Researchers utilize this compound to investigate photoprotection mechanisms , where it functions by absorbing high-energy UV rays through its chromophore groups (C=C, C=O) and dissipating the energy as less harmful forms . Beyond dermatological research, its applications extend to studying material stabilization in polymers and coatings, postoperative adhesion prevention models , and as a reference compound in ecological impact studies concerning aquatic organisms . The compound's behavior under light exposure, including its isomerization upon UV irradiation and potential to form chlorinated byproducts in aqueous systems, represents a significant area of scientific inquiry . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal cosmetic applications. All research involving this compound must adhere to applicable safety regulations, given ongoing scientific discussions regarding its environmental fate and potential ecological effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O3 B3029922 Octinoxate CAS No. 83834-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGZDTIWKVFICR-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047205
Record name 2-Ethylhexyl trans-4-methoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000014 [mmHg]
Record name Octinoxate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Pale yellow liquid, Colorless to light yellow viscous liquid

CAS No.

5466-77-3, 83834-59-7
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylhexyl trans-4-methoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83834-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octinoxate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Parsol MCX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexyl trans-4-methoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTINOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range)
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20378
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octinoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTINOXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Environmental Ecotoxicology of Octinoxate

Aquatic Ecosystem Contamination and Distribution

Octinoxate (B1216657) enters aquatic environments primarily through human use, washing off during swimming or bathing, and via wastewater discharges aethic.comdowntoearth.org.inspinnaker-watches.com.

Detection and Quantification in Freshwater and Marine Environments

This compound has been widely detected in water sources globally, including rivers, lakes, and oceans medicalnewstoday.comnih.gov. Studies have reported its presence in almost all water sources worldwide medicalnewstoday.comnih.gov. Concentrations of this compound tend to be higher in beach areas, encompassing both marine and freshwater environments nih.gov. Several studies have found values exceeding 1,000 ng/L (1 µg/L), particularly at beaches nih.gov. For example, in surface seawater samples collected from Folly Beach, South Carolina, concentrations of this compound ranged from 10 to 2013 ng/L in the summer of 2010 nih.gov. In contrast, concentrations in samples from four lakes in Switzerland during the summer of 2002 ranged from <2 to 7 ng/L nih.gov. A 2022 review noted that while highest measured environmental concentrations of this compound in water are in the range of 1 to 10 µg/L, most measurements are below 1 µg/L upenn.edunih.gov.

Persistence and Bioaccumulation in Aquatic Biota

This compound is considered a lipophilic compound, which makes it susceptible to accumulating in organisms researchgate.netmdpi.com. It can potentially be stored long-term in the body as fat tissue or in lipid-rich tissue due to its fat-soluble nature reefrelief.org. This compound is at risk of bioaccumulating in organisms and biomagnifying through the food web reefrelief.orgreefbites.com. Studies have found this compound in various aquatic and marine species, including fish (such as carp, catfish, eel, white fish, trout, barb, chub, and perch) and mussels reefrelief.org. It has also been detected in dolphins, sea turtle eggs, and migratory bird eggs reefrelief.org. Laboratory studies using rainbow trout have provided evidence for the metabolic biotransformation of this compound in fish nih.gov. While some studies indicate a low to moderate bioaccumulation potential based on laboratory data, currently available field studies often lack comprehensive characterizations of exposure, making it difficult to fully interpret tissue concentrations upenn.edunih.gov.

Transport Mechanisms and Environmental Fate within Hydrospheric Compartments

Once in the aquatic environment, this compound can partition to organic fractions, such as particles and sediments, due to its hydrophobic nature upenn.edumdpi.com. This compound has been detected in freshwater, estuarine, and marine sediments, with elevated concentrations observed near industrial areas nih.gov. The presence of organic UV filters, including this compound, on microplastic particles has also been documented, indicating that these particles can serve as an additional phase onto which this compound can partition nih.gov. Photostability data for UV filters like this compound in dilute aqueous environments is limited nih.gov. This compound is considered readily biodegradable based on studies showing over 60 percent mineralization to CO2 and water in 28 days under specific conditions nih.gov. However, the extent to which similar behavior occurs in diverse aquatic environments remains largely unexplored nih.gov.

Occurrence and Concentrations in Wastewater Treatment Plant Effluents

This compound can enter freshwater environments via wastewater treatment plant (WWTP) effluent researchgate.netnih.gov. Studies have analyzed this compound in municipal wastewater effluent sfei.orgsfei.org. In a study of six large publicly-owned treatment works (POTWs) discharging into San Francisco Bay, this compound concentrations were below detection limits sfei.orgsfei.org. However, monitoring data from other WWTPs and receiving waters confirm that this exposure pathway is relevant for this compound nih.gov. The removal efficiency of this compound at WWTPs depends on factors such as its affinity for adsorption to sewage solids and susceptibility to biodegradation nih.gov. Some studies suggest that this compound is among the organic UV filters most likely to be highly removed from effluent based on properties like log Kow and laboratory testing nih.gov. Despite this, this compound and other chemical UV filters are reported to be extremely difficult to remove using typical wastewater treatment techniques medicalnewstoday.com.

Ecotoxicological Effects on Aquatic Organisms

Concerns about the ecotoxicological effects of this compound in aquatic environments are significant.

Coral Health and Bleaching Phenomena Induced by this compound Exposure

This compound has been linked to detrimental effects on coral health and is considered a possible contributor to coral bleaching medicalnewstoday.comdowntoearth.org.inspinnaker-watches.comnih.govreefbites.comsi.educhasingcoral.comthesustainableinnovation.com. Coral bleaching occurs when corals expel the symbiotic algae (zooxanthellae) living in their tissues, which are vital for their energy production downtoearth.org.inspinnaker-watches.comearthdate.orgacs.org. This expulsion causes the coral to turn white and become more vulnerable to disease and death downtoearth.org.inspinnaker-watches.comacs.org. Studies have shown that this compound can induce coral bleaching reefbites.com. These chemicals can interfere with the corals' ability to photosynthesize and produce energy, leading to stress, bleaching, and ultimately death spinnaker-watches.com. This compound, along with other chemicals, can also allow viruses to thrive in seawater, putting corals at high risk of infection that could lead to bleaching and death chasingcoral.com. Research suggests that sunscreens containing this compound can induce the same bleaching response in coral as elevated water temperatures chasingcoral.com. While some early studies used high concentrations of sunscreen, more recent research continues to build evidence that some sunscreens, including those with this compound, may harm corals si.edu. Studies indicate that even low concentrations of certain sunscreen chemicals can cause corals to bleach within days downtoearth.org.in. This compound has also been shown to disrupt the expression of genes in fish and invertebrates that play a role in hormonal regulation reefbites.com.

Here is a summary of some research findings on this compound concentrations and effects:

Environment/OrganismConcentration Range (where available)Observed Effect(s)Source(s)
Surface Water (Beaches, Marine)10 - 2013 ng/LPresence detected nih.gov
Surface Water (Lakes)<2 - 7 ng/LPresence detected nih.gov
Water (General Aquatic Systems)1 - 10 µg/L (highest measured)Presence detected, potential for ecotoxicological effects upenn.edunih.gov
FishNot specifiedBioaccumulation, potential for biomagnification, disruption of hormonal regulation nih.govreefrelief.orgreefbites.com
MusselsNot specifiedBioaccumulation reefrelief.org
Coral Reef Environments>10 parts per billionPresence detected, linked to coral bleaching reefrelief.orgreefbites.com
Coral (Laboratory Studies)VariousBleaching, interference with photosynthesis, stress, potential for mortality spinnaker-watches.comreefbites.comnoaa.gov
Coral LarvaeNot specifiedImpaired development (in conjunction with other chemicals) spinnaker-watches.comloveandaman.com
Wastewater Effluent (Switzerland)<0.01 - 1.0 µg/LPresence detected nih.gov
Gray Water (Netherlands)3.9 - 67.7 µg/L (average 15.5 µg/L)Presence detected nih.gov

Impacts on Algal Photosynthetic Activity and Growth

Studies have investigated the effects of this compound on the photosynthetic activity and growth of algae. Research on the marine microalga Chlorella sp. identified this compound as a potent photo-toxicant, with effects being more pronounced under light exposure researchgate.netnih.gov. Short-term exposure to this compound did not affect photosynthetic electron transport capacity in the dark but significantly reduced the activity of ribulose-1,5-bisphosphate carboxylase/oxygenase, suggesting a direct suppression of the photosynthetic Calvin cycle researchgate.netnih.gov. Under subsequent light exposure, this disruption led to an excess of excitation energy and the excessive generation of reactive oxygen species (ROS) researchgate.netnih.gov. This ROS-mediated disruption further aggravated damage to the microalgae, resulting in increased oxidative stress, impaired growth, and pigment bleaching under natural light conditions researchgate.netnih.gov. This compound can impair the growth and photosynthesis of green algae noaa.gov.

Toxicity to Aquatic Invertebrates and Fish Species (e.g., Daphnia magna, Danio rerio, Oncorhynchus mykiss)

This compound exhibits toxicity to a range of aquatic invertebrates and fish species. Acute toxicity tests with Daphnia magna have been conducted, with some studies reporting EC50 values (the concentration causing a 50% effect) researchgate.netiapchem.org. One study indicated that EHMC (this compound) showed toxic potential with an EC50 of 0.37 mg/L for Daphnia magna scispace.com. Chronic toxicity studies on Daphnia magna have also been performed, with a 21-day EC10 for reproduction reported at 8.4 µg/L nih.gov.

For fish species like Danio rerio (zebrafish), studies have shown that this compound can cause toxic effects. A chronic fish NOEC (No Observed Effect Concentration) of 10 µg/L was derived from a life-cycle exposure of D. rerio, although the LOEC (Lowest Observed Effect Concentration) identified was above the solubility limit nih.gov. Waterborne exposure to this compound has been shown to induce thyroid endocrine disruption in zebrafish larvae researchgate.netscispace.com.

In rainbow trout (Oncorhynchus mykiss), toxic effects of this compound have been observed, including impaired antioxidant defense, changes in white blood cell counts, adverse effects on various metabolic pathways, and histopathological changes, particularly in liver cells, at environmentally relevant concentrations (96.0-395.6 µg/kg) researchgate.net. Bioconcentration factor (BCF) values determined for this compound in rainbow trout suggest a high potential for bioconcentration in aquatic organisms cymitquimica.com.

Here is a table summarizing some toxicity data for this compound on selected aquatic organisms:

OrganismEndpointConcentration (µg/L)FindingSource
Daphnia magna21-d Reproduction EC108.4Reduced reproduction nih.gov
Daphnia magnaAcute Toxicity EC50370 (0.37 mg/L)Immobilization scispace.com
Danio rerioChronic NOEC10No observed effect in life-cycle exposure nih.gov
Oncorhynchus mykissTissue Conc.96.0-395.6 (µg/kg)Impaired antioxidant defense, histopathology researchgate.net
Oncorhynchus mykiss5-day BCF174 - 433Potential for bioconcentration is high cymitquimica.com

Note: Concentrations are in µg/L unless otherwise specified. EC10: 10% Effect Concentration; EC50: 50% Effect Concentration; NOEC: No Observed Effect Concentration; BCF: Bioconcentration Factor.

Larval Development and Reproductive Impairment in Aquatic Fauna

This compound has been linked to impacts on larval development and reproductive impairment in aquatic fauna. Studies have shown that this chemical can disrupt reproductive functions in various marine species, including fish and mollusks typology.com. In fish, this can lead to decreased fertility and reproduction noaa.gov. This compound is suspected of being an endocrine disruptor for aquatic fauna loreal.com. Endocrine disruption by this compound has been reported to potentially disrupt reproduction and thyroid hormone systems researchgate.net. In zebrafish, studies have shown evidence of reproductive harm and impaired development of reproductive organs askhrgreen.org.

Sublethal Endpoints and Behavioral Alterations in Marine Organisms

Beyond direct mortality, this compound can induce sublethal effects and behavioral alterations in marine organisms. These can include oxidative stress and neurological disorders in fish researchgate.net. This compound has been shown to cause behavioral alterations in certain aquatic invertebrates typology.com. In animal studies, this compound has shown hormone-like activity and caused thyroid and behavioral alterations madaracosmetics.com.

Ecological Risk Assessment Frameworks and Methodologies

Ecological risk assessment (ERA) frameworks are utilized to evaluate the potential environmental risks posed by substances like this compound. This involves characterizing both the environmental hazard and the potential exposure levels.

Predicted No-Effect Concentration (PNEC) Derivation and Application for this compound

Predicted No-Effect Concentration (PNEC) is a key component in ERA, representing a concentration below which adverse effects on the environment are not expected to occur. PNECs for this compound are derived from available ecotoxicity data, typically from the most sensitive ecological endpoints across different trophic levels (algae, invertebrates, and fish) nih.gov. The derivation involves applying an application factor (uncertainty factor) to a selected ecotoxicity value to account for variations in sensitivity, exposure length, and data availability nih.gov.

Studies have reported different PNEC values for this compound. A freshwater PNEC of 1 µg/L has been derived based on sensitive chronic toxicity endpoints, such as the chronic fish NOEC from D. rerio life-cycle exposure nih.gov. Other proposed PNECs in the literature include a freshwater PNEC of 400 ng/L and a marine PNEC of 300 ng/L, both based on long-term zebrafish no observable adverse effect concentrations sfei.org.

Environmental Hazard Characterization and Exposure Modeling

Environmental hazard characterization for this compound involves collecting and screening publicly available environmental toxicity data for effects on ecologically relevant endpoints such as mortality, growth, and reproduction from aqueous exposure nih.gov. Studies conducted according to or similar to standardized test guidelines are considered most reliable nih.gov.

Exposure modeling is used to estimate the predicted environmental concentrations (PECs) of this compound in various aquatic environments. Models like iSTREEM, a spatially resolved probabilistic exposure model, are used to calculate PEC distributions representative of conditions across a region nih.govoup.comnih.govresearchgate.net. These models consider factors such as emissions from sources like wastewater treatment plants and in-stream decay nih.gov. PECs can be compared to the derived PNEC to assess the environmental risk nih.govresearchgate.net. Risk is generally considered low if the PEC is less than the PNEC nih.gov. Exposure modeling can also estimate the mass loading of UV filters into water bodies from activities like recreational swimming nih.gov. Concentrations of this compound tend to be higher in beach areas nih.gov.

Cumulative and Mixture Toxicity Assessments with Co-occurring Contaminants

Research indicates that mixture interactions among UV filters and other chemicals present in wastewater or introduced through recreational activities may need consideration in risk assessments. nih.gov For instance, a study found that a combination of perfluorooctane (B1214571) sulfonate (PFOS) and this compound increased the toxicity of this compound in an acute immobilization test on Daphnia magna. nih.gov

Studies on mixtures of UV filters have shown varying results, with some reporting reduced acute toxicity in D. magna for binary mixtures of EHMC and octocrylene (B1203250), while others observed enhanced bioaccumulation of compounds like oxybenzone (B1678072), EHMC, and octocrylene in adult zebrafish when exposed to mixtures compared to individual exposures. researchgate.net These findings suggest that the ecotoxicity of this compound in real aquatic environments might be underestimated when only considering single compounds. researchgate.net

Evaluating cumulative chemical risks often involves grouping chemicals by toxicological endpoint and mode of action. nih.gov Specific questions regarding mixture toxicity can be addressed through laboratory studies using mixtures of predominant compounds based on their toxicological properties and exposure profiles. nih.gov However, there is limited guidance on conducting ecological cumulative risk assessments for chemicals in conjunction with other environmental stressors like temperature. nih.gov

Complex mixture effects are currently challenging to predict accurately and are not typically incorporated into traditional toxicity threshold derivation or risk assessment methods. sfei.org Mixtures of bisphenols and organic UV filters, for example, have exhibited synergistic and antagonistic effects on bioluminescent bacteria and human cells. sfei.org

In Silico and In Vitro Approaches in Ecotoxicity Prediction

In addition to traditional in vivo toxicity testing, in silico and in vitro approaches are increasingly being employed to predict the ecotoxicity of chemicals like this compound. These methods can provide valuable insights into potential toxic effects and mechanisms, as well as aid in the design of less toxic alternatives.

In silico methods, such as ligand-based virtual screening (LBVS) and the use of artificial neural networks (ANN), have been explored for designing this compound analogs with potentially lower toxicity and suitable photoprotective properties. nih.govresearchgate.netabq.org.br One study designed over 200 novel molecules based on the structure of this compound and used LBVS to identify those predicted to be less toxic. nih.govresearchgate.netabq.org.br An ANN-based model was then used to predict the molar absorptivity of these less toxic candidates to find analogs with similar UV absorption properties to this compound. nih.govresearchgate.netabq.org.br This approach successfully identified a promising analog with lower predicted toxicity and comparable photoprotective characteristics. nih.govresearchgate.netabq.org.br

Studies using H295R cells have investigated the endocrine effects of individual UV filters, including this compound, and their mixtures. koreascience.kr Exposure to this compound and other UV filters in these cells resulted in a significant increase in 17β-estradiol levels, suggesting an estrogenic effect. koreascience.kr Binary mixtures of this compound with certain salicylate-based UV filters showed synergistic effects in increasing estrogenicity in these in vitro models, highlighting the importance of assessing mixture toxicity. koreascience.kr

These in silico and in vitro approaches complement traditional ecotoxicological studies by providing rapid screening, mechanistic insights, and tools for designing safer chemicals.

Octinoxate and Human Biological Systems Interaction

Systemic Absorption and Biomonitoring in Human Populations

Systemic absorption of octinoxate (B1216657) following dermal application has been demonstrated in various studies, leading to its detection in biological matrices such as plasma, urine, and breast milk nih.govsafecosmetics.orgewg.org. This absorption indicates that humans are systemically exposed to the compound through the use of products containing it safecosmetics.org.

Dermal Penetration Studies: In Vivo and Ex Vivo Investigations

In vivo and ex vivo studies have investigated the dermal penetration of this compound. Studies using porcine skin, which is often used as a model for human skin, have shown that a portion of the applied this compound dose can penetrate the skin. For instance, one study indicated that approximately 9% of the applied dose penetrated porcine skin with a flux of 27 μg/cm²·h. Accumulation was observed in both the epidermis and dermis, with around 9% accumulating in the epidermis and 2-3% in the dermis after a 6-hour exposure at a dose of 2 mg/cm². After 24 hours, the accumulation in the dermis was found to be higher, ranging from 12-15% of the applied dose, and 2-4% of the dose was found to cross the dermis into circulation tga.gov.au.

Human in vitro and in vivo studies suggest that the permeation of this compound through human skin can be influenced by the formulation, including the lipid lipophilicity and structure of lipids in microemulsions, as well as the type of surfactant used tga.gov.au. An in vitro absorption study using full-thickness pig-ear skin with a sunscreen containing 10% this compound applied at 0.5 mg/cm² showed distribution into the epidermis (4.8 ± 0.7 μg/cm²) and dermis (1.2 ± 0.1 μg/cm²) after 6 hours. After 18 hours, the amounts in the epidermis, dermis, and receptor fluid were 3.4 ± 0.6 μg/cm², 2.1 ± 0.4 μg/cm², and 0.9 ± 0.1 μg/cm², respectively tga.gov.au.

Data from in vitro permeation tests using heat-separated human epidermis correlated with in vivo absorption data, suggesting the utility of such methods for evaluating dermal absorption researchgate.netnih.gov.

Detection and Quantification in Human Plasma, Urine, and Breast Milk

Systemic absorption of this compound in humans has been confirmed by its detection in various biological fluids. Following daily whole-body topical application of a cream formulation containing 10% this compound at a rate of 2 mg/cm², this compound was detected in human plasma and urine tga.gov.autga.gov.au. Maximum plasma concentrations were observed around 3 hours after application, with reported levels of approximately 10 ng/mL in females and 20 ng/mL in males tga.gov.autga.gov.au. This compound was also detected in urine at concentrations of 5 ng/mL in females and 8 ng/mL in males tga.gov.au. Detection in human plasma has been reported as early as 2 hours following application after a 4-day exposure period tga.gov.au.

This compound has also been detected in human breast milk samples, indicating systemic exposure and potential transfer to infants nih.govsafecosmetics.org. The presence of sunscreen ingredients, including this compound, in breast milk has been reported, with a correlation noted between maternal use of products containing these chemicals and their concentrations in milk nih.gov.

Pharmacokinetic Profiles and Absorption Kinetics

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of compounds within the body europeanreview.org. Following topical application, this compound can be systemically absorbed nih.govdrugbank.com. Studies have assessed the pharmacokinetic profiles of this compound after dermal application under maximal-use conditions. In one study involving the application of different sunscreen formulations, maximum plasma concentrations of this compound were reported. For a nonaerosol spray, the maximum plasma concentration was 7.9 ng/mL (with a coefficient of variation of 86.5%), and for a pump spray, it was 5.2 ng/mL (with a coefficient of variation of 68.2%) nih.gov. Another study reported a range of plasma concentrations under maximal use between 2.6 and 30.6 ng/mL with a coefficient of variation of 87% tandfonline.com.

While specific detailed pharmacokinetic parameters like half-life (T1/2), volume of distribution (V/F), and clearance (CL/F) for this compound from these human studies are not consistently highlighted with specific numerical values across all search results in the context of detailed pharmacokinetic profiles, the detection in plasma and urine confirms systemic absorption and the presence of a pharmacokinetic profile tga.gov.autga.gov.aunih.govtandfonline.com. One source provides pharmacokinetic parameter estimates from a simulation study, listing a T1/2 of 1.45 hours, V/F of 21,250 L, and CL/F of 10,150 L/hour for this compound nih.gov.

The absorption kinetics of this compound after dermal application can be influenced by the formulation, as suggested by the varying plasma concentrations observed with different product types nih.gov.

Endocrine System Modulation and Hormonal Effects

This compound has been identified as a potential endocrine disruptor, capable of interacting with and modulating hormonal systems safecosmetics.orgfrontiersin.orgnih.govmdpi.com. Studies, both in vitro and in vivo, have investigated its effects on estrogenic, antiandrogenic, and thyroid hormone activities tga.gov.aunih.govnih.govresearchgate.netatamankimya.comnih.govmdpi.comnih.govmedchemexpress.commedchemexpress.comnih.gov.

Estrogenic and Antiandrogenic Activities of this compound: Receptor Binding and Signaling Pathways

Research indicates that this compound can exhibit both estrogenic and antiandrogenic activities atamankimya.comsafecosmetics.orgmedchemexpress.commedchemexpress.com. In vitro studies have reported estrogenic activity for this compound nih.gov. This compound has been shown to increase cell proliferation in cell lines responsive to estrogen exposure safecosmetics.org. Its estrogenic activity has also been confirmed in vivo in fish, leading to significant vitellogenin induction hormones.gr.

Regarding antiandrogenic activity, this compound has demonstrated this effect in both in vitro and in vivo studies medchemexpress.commedchemexpress.com. Some evidence suggests that this compound can interfere with normal androgen signaling ewg.org. While one review indicated no reported effect of systemic absorption of this compound on reproductive hormone levels in humans, other sources highlight its potential antiandrogenic effects based on in vitro and in vivo animal studies nih.govmedchemexpress.commedchemexpress.com. This compound has been reported to show anti-androgenic activity in hAR assays hormones.gr.

The modulation of these hormonal pathways can involve interaction with hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR), and subsequent effects on downstream signaling pathways frontiersin.orgnih.gov.

Thyroid Hormone Regulation and Potential for Disruption: In Vivo and In Vitro Studies

This compound has been investigated for its potential to disrupt thyroid hormone regulation tga.gov.aunih.govnih.govresearchgate.netatamankimya.comnih.govmdpi.comnih.govmedchemexpress.com. Studies have found thyroid-disrupting effects of this compound in both in vitro and in vivo models frontiersin.orgresearchgate.netnih.govresearchgate.net.

In vivo experiments in rainbow trout exposed to this compound revealed a significant increase in thyroxine (T4) hormone levels in plasma at the highest tested dose (395.6 μg/kg) researchgate.netnih.gov. Analysis of selected tissues (liver and cranial kidney) in these fish showed downregulation of deiodinase 2 (deio2) mRNA expression at the highest dose and downregulation of paired box 8 (pax8) mRNA in the cranial kidney at medium (96 μg/kg) and high doses researchgate.netnih.gov. Deiodinases are enzymes crucial for thyroid hormone metabolism and regulation, while Pax8 is involved in thyroid gland development and function.

In vitro studies have also explored the effects of this compound on thyroid hormone receptors and related mechanisms. This compound has been described as a thyroid hormone receptor agonist in HepG2 cells medchemexpress.com. However, in vitro analysis in one study indicated that this compound did not elicit (anti-)thyroid activity via thyroid hormone receptor beta (thrβ) and did not behave as a transthyretin ligand researchgate.netnih.gov. Transthyretin is a protein involved in thyroid hormone transport.

Exposure to this compound during the postnatal period has been shown to induce thyroid dysregulation in mice frontiersin.org. This compound has been reported to reduce thyroid hormone levels in blood serum safecosmetics.org. While the evidence suggests a potential for this compound to act as a thyroid hormone disruptor, further research is considered necessary to fully understand the underlying regulatory mechanisms researchgate.netnih.gov.

Here is an interactive data table summarizing some of the quantitative findings mentioned:

Study TypeModel/MatrixFindingValueCitation
In Vivo DermalPorcine SkinDermal Penetration (6h, 2 mg/cm²)~9% of applied dose tga.gov.au
In Vivo DermalPorcine SkinAccumulation in Epidermis (6h, 2 mg/cm²)~9% of applied dose tga.gov.au
In Vivo DermalPorcine SkinAccumulation in Dermis (6h, 2 mg/cm²)~2-3% of applied dose tga.gov.au
In Vivo DermalPorcine SkinAccumulation in Dermis (24h)~12-15% of applied dose tga.gov.au
In Vivo DermalPorcine SkinAmount crossing Dermis into Circulation (24h)2-4% of applied dose tga.gov.au
In Vitro DermalPig-ear Skin (6h)Distribution to Epidermis (0.5 mg/cm²)4.8 ± 0.7 μg/cm² tga.gov.au
In Vitro DermalPig-ear Skin (6h)Distribution to Dermis (0.5 mg/cm²)1.2 ± 0.1 μg/cm² tga.gov.au
In Vitro DermalPig-ear Skin (18h)Distribution to Epidermis (0.5 mg/cm²)3.4 ± 0.6 μg/cm² tga.gov.au
In Vitro DermalPig-ear Skin (18h)Distribution to Dermis (0.5 mg/cm²)2.1 ± 0.4 μg/cm² tga.gov.au
In Vitro DermalPig-ear Skin (18h)Distribution to Receptor Fluid (0.5 mg/cm²)0.9 ± 0.1 μg/cm² tga.gov.au
In Vivo HumanPlasma (Females)Cmax after daily whole-body application (10% cream, 2 mg/cm²)~10 ng/mL (at ~3h) tga.gov.autga.gov.au
In Vivo HumanPlasma (Males)Cmax after daily whole-body application (10% cream, 2 mg/cm²)~20 ng/mL (at ~3h) tga.gov.autga.gov.au
In Vivo HumanUrine (Females)Concentration after daily whole-body application (10% cream, 2 mg/cm²)5 ng/mL tga.gov.au
In Vivo HumanUrine (Males)Concentration after daily whole-body application (10% cream, 2 mg/cm²)8 ng/mL tga.gov.au
In Vivo HumanPlasma (Nonaerosol Spray)Maximum Plasma Concentration (Maximal Use)7.9 ng/mL (CV 86.5%) nih.gov
In Vivo HumanPlasma (Pump Spray)Maximum Plasma Concentration (Maximal Use)5.2 ng/mL (CV 68.2%) nih.gov
In Vivo Rainbow TroutPlasma (Thyroxine)Increase at highest dose (395.6 μg/kg)Significant Increase researchgate.netnih.gov

This compound, also known as Octyl Methoxycinnamate (OMC) or Ethylhexyl Methoxycinnamate (EHMC), is an organic compound widely used as a UV-B filter in sunscreens and other cosmetic products wikipedia.orgatamankimya.comatamankimya.com. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol wikipedia.orgatamankimya.com. This compound is a clear, oil-soluble liquid that absorbs UV-B rays in the range of 280-320 nm, with peak protection at 310 nm atamankimya.com. While its primary function is photoprotection, research has explored its interactions with human biological systems, particularly concerning endocrine and developmental effects ewg.orgsafecosmetics.org.

This compound can be absorbed through the skin and has been detected in human urine, blood, and breast milk, indicating systemic exposure safecosmetics.orgtga.gov.au. Studies suggest that this compound may interact with the endocrine system, potentially disrupting hormone function ewg.orgsafecosmetics.orgwomenshealthnetwork.com.

Impacts on Reproductive Hormone Profiles (e.g., Estradiol (B170435), Progesterone (B1679170), Testosterone)

Research indicates that this compound may influence reproductive hormone levels. Some evidence suggests it can block normal androgen and progesterone signaling, leading to reduced levels of testosterone (B1683101) and progesterone in rats ewg.org. This compound exposure has also been associated with significantly lowered estradiol and progesterone levels in female offspring in animal studies, which is linked to infertility and miscarriages safecosmetics.org. In humans, some studies have shown minor but statistically significant effects of this compound exposure on testosterone and estradiol levels nih.gov. However, a systematic review from 2020 concluded that current evidence is insufficient to support a causal relationship between elevated systemic levels of this compound and adverse effects on female reproductive hormone levels nih.gov.

Metabolic Pathway Alterations and Related Systemic Responses

Animal studies have reported that this compound affects the metabolic system ewg.org. While the precise mechanisms and systemic responses in humans require further investigation, alterations in metabolic pathways can have wide-ranging effects on physiological processes thno.orgd-nb.info. Some research suggests this compound can disrupt thyroid function, and thyroid hormones are critical for metabolic functions safecosmetics.org. Studies in rats exposed to this compound showed a decrease in thyroxine (T4) levels nih.gov.

Reproductive and Developmental Toxicology of this compound

Numerous studies have investigated the potential reproductive and developmental toxicity of this compound, with findings primarily from animal models.

Effects on Fetal Development and Outcomes of In Utero Exposure

Studies have reported that this compound exhibits antiandrogenic activity, which is linked to harmful effects on reproductive organ development in male and female fetuses exposed in utero safecosmetics.org. Animal studies have indicated that in utero exposure to this compound might increase the risk of behavioral and reproductive issues in offspring millionmarker.com. A study in rats found that exposure to high doses of this compound during gestation and lactation led to decreased lactation weight gain and organ weights in offspring tga.gov.au. However, a modified one-generation study in rats found no evidence of specific fetal malformations associated with this compound exposure, although a higher combined fetal incidence of lumbar 1 rudimentary rib variants was observed at the highest dose nih.gov.

Impact on Gamete Production and Fertility Parameters

In male animal studies, this compound exposure has been linked to a reduction in sperm count at all dose levels tested safecosmetics.org. Chemical sunscreens containing this compound have been shown to impact sperm quality in animal studies millionmarker.com. Despite these findings in animals, a 2019 systematic review of human studies found insufficient evidence to support an adverse effect of increased systemic this compound on male and female fertility researchgate.net.

Transgenerational Effects and Offspring Developmental Trajectories

Some research suggests that effects on reproductive systems observed in female offspring due to this compound exposure can be passed onto their offspring safecosmetics.org. Endocrine-disrupting chemicals (EDCs) like this compound can potentially have transgenerational effects, where harm to one generation can be passed to offspring through heritable changes ucdavis.edu. However, the transgenerational effects of specific compounds like this compound on offspring developmental trajectories require further detailed examination frontiersin.org.

Pubertal Timing and Sexual Maturation Processes

Exposure to this compound has been linked to effects on pubertal timing. A study of Chinese elementary and high school children found that exposure to this compound in boys, measured by urinary concentrations, was linked to delayed onset of puberty ewg.org. In a modified one-generation study in rats, delayed sexual maturation, specifically vaginal opening and balanopreputial separation, was observed in offspring exposed to the highest dose of this compound nih.gov. Pubertal timing and sexual maturation are complex processes influenced by various factors, including hormonal signals researchgate.netcelebrationdayforgirls.comnih.gov.

Summary of Research Findings on this compound's Impact

Area of ImpactResearch FindingsSource Types
Reproductive Hormone ProfilesPotential to block androgen and progesterone signaling (rats); lowered estradiol and progesterone in female offspring (animals); minor effects on testosterone and estradiol (humans, some studies). ewg.orgsafecosmetics.orgnih.govAnimal, Human
Metabolic Pathway AlterationsAffects metabolic system (animals); potential to disrupt thyroid function (general); decreased thyroxine (rats). ewg.orgsafecosmetics.orgnih.govAnimal, General
Fetal DevelopmentLinked to harmful reproductive organ development (in utero, animals); potential increased risk of behavioral/reproductive issues (in utero, animals); decreased offspring weight/organ size (rats); no specific fetal malformations but some skeletal variants (rats). safecosmetics.orgtga.gov.aumillionmarker.comnih.govAnimal
Gamete Production & FertilityReduction in sperm count/quality (male animals); insufficient human evidence for adverse fertility effects. safecosmetics.orgmillionmarker.comresearchgate.netAnimal, Human
Transgenerational EffectsPotential for effects to be passed to subsequent generations (animals); EDCs can have transgenerational effects. safecosmetics.orgucdavis.eduAnimal, General
Pubertal Timing & MaturationLinked to delayed puberty onset (human boys, one study); delayed sexual maturation (rats). ewg.orgnih.govHuman, Animal

Genotoxicity and Cellular Integrity

Investigations into the biological impact of this compound have included assessments of its potential to induce genetic damage and affect cellular integrity.

DNA Damage and Mutagenic Potential

Studies have explored the potential of this compound to cause DNA damage and its mutagenic capabilities. Some laboratory studies using chemical filters, including this compound, have indicated evidence of DNA damage, particularly when exposed to UV radiation. droracle.ai This suggests that UV light might facilitate the transformation of these compounds into more reactive species that can interact with DNA. droracle.ai However, the practical significance of this genotoxicity in humans under typical sunscreen usage conditions remains an area requiring further clarification. droracle.ai

Immunological and Neurological System Perturbations

The potential for this compound to affect immunological and neurological systems has also been an area of scientific inquiry.

Neurotransmitter Modulation and Neuronal Activity

The interaction of this compound with neurological systems, specifically regarding neurotransmitter modulation and neuronal activity, has been explored in some contexts. Neurotransmitters play essential roles in the development and function of the nervous system, modulating neuronal excitability and release. cuni.cznih.gov While the provided search results mention the use of capillary electrophoresis to monitor in vivo activity of substances like benzophenone-3 and this compound in the context of neurotransmitter dynamics datapdf.com, detailed findings on how this compound specifically modulates neurotransmitters or directly impacts neuronal activity in humans are not extensively elaborated within these results. Research in other organisms has shown that various neuromodulators can influence neuronal activity and synaptic plasticity by acting at multiple sites. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Signaling and Enzyme Inhibition (e.g., CYP1A1, CYP1B1)

This compound has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway and inhibit certain enzymes. This compound can indirectly modulate AhR signaling by inhibiting the enzyme function of CYP1A1 and CYP1B1. nih.govnih.govresearchgate.net Studies using a luciferase reporter cell line observed that this compound potentiated the ability of a known AhR ligand, 6-formylindolo[3,2-b]carbazole (FICZ), to activate the AhR. nih.govnih.govresearchgate.net Co-treatment of keratinocytes with this compound and FICZ led to increased levels of CYP1A1 and CYP1B1 mRNA transcripts in an AhR-dependent manner. nih.govnih.govresearchgate.net Mechanistic studies revealed that this compound acts as an inhibitor of CYP1A1 and CYP1B1, with reported IC50 values of approximately 1 µM and 586 nM, respectively. nih.govnih.govresearchgate.net This inhibition may have downstream consequences for the metabolism of various compounds and potentially affect skin integrity. nih.govnih.govresearchgate.net In vivo topical application of this compound and FICZ also elevated CYP1A1 and CYP1B1 mRNA levels in mouse skin. nih.govnih.govresearchgate.net

Table: this compound Interaction with AhR and CYP Enzymes

Interaction TypeTargetEffectIC50 (if applicable)Reference
Modulation of SignalingAhRPotentiation (indirect)N/A nih.govnih.govresearchgate.net
Enzyme InhibitionCYP1A1Inhibition~1 µM nih.govnih.govresearchgate.net
Enzyme InhibitionCYP1B1Inhibition~586 nM nih.govnih.govresearchgate.net
Gene Expression (mRNA)CYP1A1IncreasedN/A nih.govnih.govresearchgate.net
Gene Expression (mRNA)CYP1B1IncreasedN/A nih.govnih.govresearchgate.net

Immunomodulatory Effects and Inflammatory Responses

Research suggests that sunscreens, including those containing this compound, may influence the skin's inflammatory response. A study examining the effects of chemical sunscreens indicated that they might prevent redness partly through UV absorption and partly by inhibiting the skin's inflammatory response annmariegianni.com. This suggests a potential immunomodulatory effect, although the precise mechanisms warrant further investigation.

Furthermore, a study exploring the interaction of this compound with the aryl hydrocarbon receptor (AhR) in keratinocytes revealed that this compound can indirectly modulate AhR signaling. nih.gov. This modulation occurs via the inhibition of CYP1A1 and CYP1B1 enzyme function nih.gov. The AhR is a ligand-activated transcription factor that plays a role in various biological processes, including immune responses and skin barrier function nih.gov. The inhibition of these enzymes by this compound could have downstream consequences for the metabolism of various compounds and potentially impact skin integrity nih.gov. In vitro studies using keratinocytes demonstrated that co-treatment with this compound and the AhR ligand 6-formylindolo[3,2-b]carbazole (FICZ) led to increased levels of CYP1A1 and CYP1B1 mRNA transcripts in an AhR-dependent manner nih.gov. Mechanistic studies determined that this compound acts as an inhibitor of CYP1A1 and CYP1B1, with half-maximal inhibitory concentration (IC50) values of approximately 1 µM and 586 nM, respectively nih.gov. Topical application of this compound and FICZ on mouse skin in vivo also resulted in elevated CYP1A1 and CYP1B1 mRNA levels nih.gov.

Dermal Responses and Sensitization Potential

This compound has been associated with dermal responses, including the potential for sensitization in some individuals.

Allergic Contact Dermatitis and Photo-Contact Dermatitis

This compound is recognized as a potential allergen that can lead to allergic contact dermatitis in sensitive individuals medicalnewstoday.comaustinallergist.comdermskinhealth.com. This type of reaction manifests as an itchy, inflamed rash in the area of skin that has come into contact with the substance medicalnewstoday.com. While this compound is considered to have a lower allergy risk compared to some other UV filters like oxybenzone (B1678072), it can still cause skin irritation, presenting with symptoms such as redness, itching, and a bumpy rash allergyinatlanta.com.

In addition to direct contact dermatitis, this compound has also been implicated in photo-contact dermatitis medicalnewstoday.comallergybestbuys.co.uk. Photo-contact dermatitis is an allergic reaction triggered by a substance on the skin that is activated by exposure to UV light allergybestbuys.co.uknortherncarealliance.nhs.uk. This reaction typically appears in sun-exposed areas allergybestbuys.co.uk. This compound, along with other chemical UV filters such as oxybenzone and avobenzone (B1665848), is among the substances that can cause photo-contact dermatitis austinallergist.comallergybestbuys.co.uk.

Research findings regarding this compound's role in contact dermatitis include case reports linking the chemical to allergic contact dermatitis ewg.org. The cinnamic acid component of this compound is considered potentially allergenic for some individuals paulaschoice.co.uk. However, this compound is generally not considered irritating or photosensitizing to the broader population paulaschoice.co.uk. The risk of an allergic response may be minimized by formulating this compound in the oil phase of a sunscreen, along with other stabilization techniques like encapsulation paulaschoice.co.uk.

Skin Barrier Function and Permeation Enhancement

Small amounts of this compound have been shown to penetrate the skin barrier medicalnewstoday.com. While its ability to permeate appears limited based on current evidence, it can be systemically absorbed after topical application medicalnewstoday.comdrugbank.com. Studies have detected this compound in deeper layers of the stratum corneum, as well as in urine, plasma, and breast milk drugbank.com. A study involving topical application of a sunscreen formulation containing 10% ethylhexyl methoxycinnamate (this compound) on volunteers demonstrated that the molecule could penetrate the skin barrier and reach the bloodstream typology.com. Plasma concentrations of up to 20 ng/mL in men and 10 ng/mL in women were measured several hours after application typology.com. This compound was also found in urine, indicating systemic absorption and elimination typology.com.

This compound's lipophilic nature allows it to be easily incorporated into the oily phases of cosmetic emulsions typology.com. While primarily known for its UV absorption, some research suggests that certain sunscreen ingredients, including this compound, might potentially act as topical penetration enhancers for other substances ewg.org. However, detailed research specifically on this compound's significant role in enhancing the permeation of other compounds through the skin barrier is limited within the scope of the provided search results.

Studies evaluating dermal absorption of UV filters, including this compound, have shown that it can be absorbed through the skin following a single application nih.gov. In vitro permeation studies using human epidermis have indicated that this compound permeates the skin nih.gov. The rank order of in vitro and in vivo skin retention of this compound has also been found to be comparable nih.gov.

The interaction of this compound with CYP1A1 and CYP1B1 enzymes in keratinocytes, as mentioned in Section 2.5.3, could potentially have consequences for skin integrity nih.gov. Activation of the AhR, which is indirectly modulated by this compound, has been strongly suggested to negatively impact skin barrier function in animal models nih.gov.

Here is a summary of some research findings related to this compound's interaction with human biological systems:

Research AreaKey FindingsSource(s)
Immunomodulatory/InflammatoryMay inhibit skin's inflammatory response, contributing to redness reduction. annmariegianni.com Indirectly modulates AhR signaling by inhibiting CYP1A1 and CYP1B1 in keratinocytes. nih.gov annmariegianni.comnih.gov
Allergic Contact DermatitisCan cause allergic contact dermatitis in sensitive individuals. medicalnewstoday.comaustinallergist.comdermskinhealth.com Associated with itchy, inflamed rash. medicalnewstoday.com Cinnamic acid component is potentially allergenic. paulaschoice.co.uk medicalnewstoday.comaustinallergist.comdermskinhealth.compaulaschoice.co.uk
Photo-Contact DermatitisCan cause photo-contact dermatitis when activated by UV light. medicalnewstoday.comallergybestbuys.co.uk Appears in sun-exposed areas. allergybestbuys.co.uk medicalnewstoday.comallergybestbuys.co.uk
Skin Permeation and AbsorptionCan penetrate the skin barrier in small amounts. medicalnewstoday.com Systemically absorbed after topical application, detected in plasma and urine. typology.comdrugbank.com Permeates human epidermis in vitro. nih.gov typology.commedicalnewstoday.comdrugbank.comnih.gov
Interaction with Skin Barrier FunctionIndirect modulation of AhR signaling, which may impact skin integrity and barrier function. nih.gov nih.gov

Photochemical and Biotransformation Pathways of Octinoxate

Photodegradation Mechanisms and Product Formation

The absorption of UV radiation by octinoxate (B1216657) can initiate a series of chemical reactions, leading to its degradation and the formation of various photoproducts. These processes can alter the compound's effectiveness as a UV filter and introduce new chemical entities into the environment.

Upon exposure to UV light, the primary and most recognized photodegradation mechanism for this compound is photoisomerization. researchgate.netresearchgate.netresearchgate.net The most stable form of this compound is the trans (E) isomer, which is the effective form used in sunscreens due to its high molar absorption coefficient in the UV-B range. researchgate.netunibo.it However, UV radiation can induce the conversion of the trans-octinoxate to its cis (Z) isomer. researchgate.netresearchgate.net This cis form has a lower absorption capacity, thereby reducing the sunscreen's efficacy in providing photoprotection. researchgate.net This reversible isomerization process can reach a photostationary state where the ratio of trans to cis isomers is dependent on the solvent. researchgate.net

In addition to isomerization, this compound can undergo cyclodimerization, a process involving the [2+2] cycloaddition of two this compound molecules. This reaction leads to the formation of cyclobutane (B1203170) derivatives. Two major stable cyclodimers have been identified as significant photoproducts:

An α-truxillate , which results from a head-to-tail dimerization. researchgate.net

A δ-truxinate , formed through a head-to-head dimerization. researchgate.net

The formation of these cycloadducts represents an irreversible degradation pathway that contributes to the loss of UV-filtering capacity. unibo.it

The photolysis of this compound can lead to the generation of reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive chemical species containing oxygen, such as singlet oxygen and free radicals. researchgate.netnih.gov The formation of ROS is a concern as they can induce oxidative stress and damage to biological systems. nih.gov Studies have shown that upon UV irradiation, this compound can produce free radicals that persist even after the exposure has ended. researchgate.netnih.gov The generation of ROS can be enhanced when this compound is in the presence of other substances, such as the UV filter avobenzone (B1665848) or nanoparticles like titanium dioxide (nano-TiO2). researchgate.netresearchgate.net For instance, the co-presence of this compound and avobenzone in a formulation can induce ROS production and the complete photodegradation of both UV filters after several hours of UV exposure. researchgate.net

Research has focused on identifying the various byproducts formed during the photodegradation of this compound. Beyond the cis-isomer and cyclodimers, other smaller molecules have been characterized. One notable photoproduct is 4-methoxybenzaldehyde (B44291) . researchgate.net This compound is formed from the breakdown of the this compound molecule. While the outline mentions benzophenone (B1666685) derivatives, current research primarily identifies photoproducts like 4-methoxybenzaldehyde and cyclodimers directly from this compound photolysis. researchgate.net The interaction between this compound and another common UV filter, avobenzone (which is a dibenzoylmethane (B1670423) derivative, not a benzophenone), is known to cause significant photolysis of both compounds, but this does not necessarily mean benzophenone derivatives are formed from this compound itself. researchgate.netnih.gov

Table 1: Identified Photodegradation Products of this compound

Product Category Specific Compound(s) Formation Pathway
Isomer cis-(Z)-Octinoxate Photoisomerization
Cyclodimers α-truxillate, δ-truxinate [2+2] Cycloaddition

The rate and extent of this compound's photodegradation are significantly influenced by various environmental factors.

UV Intensity: Higher intensity of UV radiation generally leads to faster degradation rates, as more energy is available to initiate photochemical reactions.

Solvent/Medium: The photodegradation pathway can be solvent-dependent. For instance, trans-cis isomerization is the prevailing mechanism in both protic solvents (like methanol (B129727) and water) and apolar media (like cyclohexane) when other sunscreen agents are absent. researchgate.netresearchgate.net

pH: The pH of the aqueous environment can affect the degradation kinetics. Studies on related compounds have shown that pH can be an influential variable in the presence of dissolved organic matter. researchgate.net

Dissolved Organic Matter (DOM): DOM in natural waters can act as a photosensitizer, potentially accelerating the photodegradation of this compound. Conversely, it can also act as a light screen, reducing the amount of UV radiation reaching the this compound molecules and thus slowing degradation. The specific role of DOM depends on its composition and concentration. researchgate.net

Environmental Degradation and Persistence

Once released into the environment, typically through wastewater effluent and recreational activities, the persistence of this compound is determined by its susceptibility to various degradation processes.

This compound is considered to be persistent in water and has low degradability in soil. researchgate.net Biotransformation is believed to be a primary breakdown mechanism for UV filters in aquatic sediments, where microbial activity is high. researchgate.net However, reports on the biodegradation of organic UV filters in aquatic environments remain limited. researchgate.net

Interaction with Wastewater Treatment Processes (e.g., Ozonation Efficacy)

This compound's presence in wastewater poses a challenge for conventional treatment technologies due to its low water solubility and high lipophilicity. researchgate.net Ozonation, an advanced oxidation process (AOP), has been investigated as a method to degrade organic pollutants like this compound in wastewater. mdpi.comijfmr.com This process involves the generation of highly reactive oxygen species, primarily ozone (O₃) and hydroxyl radicals (•OH), which can break down complex organic molecules into simpler, less harmful substances. mdpi.compatsnap.com

The efficacy of ozonation in degrading this compound is significant. Research has identified a specific second-order rate constant for the reaction between this compound and ozone to be 5.25 × 10⁴ M⁻¹s⁻¹. researchgate.net This relatively high rate constant indicates that this compound undergoes substantial transformation (a reduction of two orders of magnitude or greater) under typical ozone exposure levels used in disinfection processes. researchgate.net The primary mechanism of this reaction is the attack of ozone on the olefinic group within the this compound molecule. researchgate.net

While ozonation is effective at transforming the parent this compound compound, the formation of transformation products is a key consideration. For this compound, ozonation can lead to the formation of byproducts. While specific transformation products for this compound are not extensively detailed in the provided search results, the ozonation of other UV filters like octocrylene (B1203250) and oxybenzone (B1678072), which share structural similarities, has been shown to conserve the benzophenone structure, suggesting that transformation products may retain some level of toxicity. researchgate.net It is important to note that ozonation byproducts in drinking water treatment are a general concern. researchgate.net

Reaction Kinetics of UV Filters with Ozone
UV FilterSecond-Order Rate Constant (M⁻¹s⁻¹)
This compound (OMC)5.25 × 10⁴
Octocrylene (OC)1.58
Oxybenzone (OXY) - neutral3.80 × 10²
Oxybenzone (OXY) - anion1.51 × 10⁶

Strategies for Enhancing this compound Photostability in Formulations

This compound is known to undergo photodegradation upon exposure to UV radiation, which reduces its efficacy as a UVB filter. researchgate.net A primary photodegradation pathway is the photoisomerization from the E-isomer to the Z-isomer, with the E-isomer possessing a higher molar absorption coefficient. unibo.it To counteract this instability, various strategies are employed in sunscreen formulations.

Encapsulation Technologies and Inclusion Complexes (e.g., Cyclodextrin)

Encapsulation is a prominent strategy to enhance the photostability of UV filters like this compound. acs.orghappi.com This technique involves entrapping the active ingredient within a protective shell, which can shield it from environmental factors like UV radiation and prevent interactions with other formulation components. happi.com

Cyclodextrins (CDs), which are cyclic oligosaccharides, are frequently used for this purpose. acs.orgnih.gov They possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with lipophilic molecules such as this compound. scispace.comencyclopedia.pub By encapsulating this compound within the cyclodextrin (B1172386) cavity, its exposure to UV light is minimized, thereby reducing photodegradation. unibo.itresearchgate.net

Studies have demonstrated the effectiveness of β-cyclodextrin (β-CD) in improving the photostability of this compound. unibo.ituaeu.ac.ae The formation of a (β-CD)₃·OCT₂ inclusion complex has been confirmed through various analytical techniques, and its photostability was found to be significantly enhanced compared to the unprotected molecule. acs.org The complexation not only improves photostability but can also enhance the water solubility and bioavailability of the encapsulated compound. nih.govnih.gov The preparation of these inclusion complexes can be achieved through methods like mechanochemistry (kneading) and freeze-drying. acs.orgscispace.com

Summary of Encapsulation Strategies for this compound
Encapsulation TechnologyHost MoleculeKey FindingsReference
Inclusion Complexβ-Cyclodextrin (β-CD)Sharply reduced photodegradation of this compound upon inclusion in the hydrophobic cavity. Formation of a crystalline (β-CD)₃·OCT₂ complex. unibo.itacs.org
Microcapsules (Sol-Gel process)Glass Beads (UV-Pearls)Prevents direct contact between incompatible ingredients, thereby improving the photostability of formulations containing Avobenzone and this compound. happi.com
Dual Encapsulationβ-Cyclodextrin (CCLD) and Chitosan (CS)CAT could be encapsulated in the cavity of CCLD and the inclusion complex could be further strengthened by CS. nih.gov

Synergistic Effects with Co-formulated UV Filters and Antioxidants

For instance, octocrylene has been shown to improve the photostability of this compound when they are formulated together. nih.gov One study evaluating different UV filter combinations found that a formulation containing this compound, benzophenone-3, and octocrylene exhibited high photostability. nih.gov Conversely, the combination of this compound and avobenzone can be problematic, as their interaction can lead to the rapid photodegradation of both compounds. researchgate.netgoogle.com

Antioxidants play a crucial role in photostabilization by quenching reactive oxygen species (ROS) that can be generated upon UV exposure and contribute to the degradation of UV filters. nih.govresearchgate.net The inclusion of antioxidants like trans-resveratrol and β-carotene in sunscreen formulations has been demonstrated to lead to more photostable products. researchgate.net These compounds help to mitigate the oxidative stress induced by UV radiation, thereby protecting the integrity of the UV filters. researchgate.net

Advanced Analytical Methodologies for Octinoxate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are powerful tools for separating Octinoxate (B1216657) from other components in a sample, allowing for its precise quantification without interference. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in cosmetic products. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Several studies have focused on developing and validating reversed-phase HPLC (RP-HPLC) methods for the simultaneous determination of this compound and other UV filters in sunscreen formulations. scispace.comresearchgate.net A common stationary phase is a C18 column, which provides good retention and separation of nonpolar compounds like this compound. pharmacophorejournal.com The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with a pH modifier like acetic acid or a buffer. scispace.comrsc.org Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to effectively separate multiple components with different polarities. scispace.com

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure their reliability. scispace.comresearchgate.net Key validation parameters include selectivity, linearity, accuracy, precision, and robustness. rsc.org Linearity is typically established over a concentration range relevant to the expected amount of this compound in samples, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship between concentration and detector response. scispace.compharmacophorejournal.com Accuracy is assessed through recovery studies, with results generally expected to be within 99.0% to 101.0%. pharmacophorejournal.com Precision, evaluated as the relative standard deviation (%RSD) for repeated measurements, should be less than 2%. pharmacophorejournal.compharmacophorejournal.com Robustness is tested by making small, deliberate changes to method parameters like flow rate and column temperature to ensure the method remains reliable under slightly varied conditions. scispace.com

Below is an interactive data table summarizing typical parameters for HPLC analysis of this compound.

ParameterTypical ConditionsSource
Column C18 (250 mm x 4.6 mm, 5 µm) pharmacophorejournal.com
Mobile Phase Methanol:Water (90:10 v/v) pharmacophorejournal.com
Flow Rate 1.0 mL/min pharmacophorejournal.com
Detection Wavelength 330 nm pharmacophorejournal.com
Linearity Range 45 to 120 µg/mL scispace.com
Correlation Coefficient (r²) > 0.999 scispace.com
Limit of Detection (LOD) 0.28 µg/mL pharmacophorejournal.com
Limit of Quantification (LOQ) Not specified in this source

This table is interactive. Click on the headers to sort the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly in complex matrices. researchgate.net This method combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. nih.gov Sample preparation for GC-MS analysis of sunscreens typically involves extraction of the active ingredients from the formulation using a suitable solvent like methanol, followed by sonication and centrifugation to obtain a clear solution for injection. nih.gov

GC-MS offers the advantage of providing structural information about the analyte, which aids in its unambiguous identification. researchgate.net The development of fast GC-MS methods has significantly reduced analysis times, with some methods achieving run times of as little as two minutes. researchgate.net In some cases, derivatization may be employed to improve the chromatographic performance of certain compounds, though this is not always necessary for this compound itself. researchgate.net The validation of GC-MS methods includes assessing parameters such as linearity, limits of detection (LOD), and recovery. researchgate.net For instance, a validated method for analyzing this compound in swimming pool water demonstrated a linear response in the concentration range of 0.5-25 µg/L and LODs as low as 0.17-0.29 µg/L. researchgate.net

The following table presents typical parameters for the GC-MS analysis of this compound.

ParameterTypical ConditionsSource
Sample Preparation Extraction with methanol, sonication, centrifugation nih.gov
Injection Mode Splitless nih.gov
Column VF17ms (30 m, 0.25 mm, 0.25 µm) nih.gov
Carrier Gas Helium nih.gov
Detector Mass Spectrometer (MS) researchgate.net
Linearity Range 0.5 - 25 µg/L researchgate.net
Limit of Detection (LOD) 0.17 - 0.29 µg/L researchgate.net

This table is interactive. Click on the headers to sort the data.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.netnih.gov

UPLC methods have been successfully developed and validated for the simultaneous determination of this compound and other active ingredients in sunscreen and skin-whitening creams. researchgate.netwisdomlib.org These methods can significantly reduce the analysis time, for example, from 14 minutes with a conventional HPLC method to just 3 minutes with a UPLC method, while also consuming less solvent. researchgate.net The validation of UPLC methods follows the same ICH guidelines as HPLC, assessing parameters such as selectivity, linearity, precision, accuracy, and robustness. nih.govwisdomlib.org For instance, a validated RP-UPLC method for this compound in a sunscreen cream demonstrated excellent linearity over a concentration range of 10-75 µg/mL with a correlation coefficient of 0.999. wisdomlib.org The precision of the method was confirmed by low relative standard deviations (RSD) ranging from 0.44% to 0.86%. wisdomlib.org

The table below summarizes key parameters for a typical UPLC analysis of this compound.

ParameterTypical ConditionsSource
Column ACQUITY UPLC@BEH-C18 (100 x 2.1mm, 1.7µm) amazonaws.com
Mobile Phase 0.1% Trifluoroacetic acid: Acetonitrile (60:40 v/v) amazonaws.com
Flow Rate 0.4 mL/min amazonaws.com
Detection Wavelength 279 nm amazonaws.com
Linearity Range 10 - 75 µg/mL wisdomlib.org
Correlation Coefficient (r²) 0.999 wisdomlib.org
Limit of Detection (LOD) 5 µg/mL amazonaws.com
Limit of Quantification (LOQ) 15 µg/mL amazonaws.com

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Chemometric Approaches

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a rapid and cost-effective means of quantifying this compound. However, in complex mixtures like sunscreen formulations where multiple components absorb in the UV region, spectral overlap can be a significant challenge. Derivative spectroscopy and chemometric methods are employed to overcome this limitation and enable the simultaneous determination of multiple components without prior separation.

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance. While simple and rapid, direct UV-Vis spectrophotometry lacks specificity when analyzing mixtures of compounds with overlapping absorption spectra. oaji.net

Derivative spectroscopy is a technique that enhances the resolution of overlapping spectral bands by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. uw.edu.plscispace.com This process can separate overlapping peaks and eliminate background interference, thereby increasing the selectivity of the analysis. scispace.comcore.ac.uk The zero-crossing technique is a common approach in derivative spectrophotometry, where the concentration of one component is determined at a wavelength where the derivative spectrum of the interfering component crosses the zero line. uw.edu.pl The choice of the derivative order is crucial for achieving the best separation and sensitivity. uw.edu.pl

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. oaji.net When applied to UV-Vis spectrophotometry, chemometric techniques can resolve complex mixtures of analytes with severely overlapping spectra without the need for physical separation. nih.gov

Several chemometric methods have been successfully applied to the simultaneous determination of this compound and other UV filters in sunscreen formulations. nih.gov These include:

Partial Least Squares (PLS): A multivariate calibration method that models the relationship between the spectral data and the concentrations of the components in a set of calibration samples. nih.gov PLS has been used to quantify this compound in the presence of other UV filters with good accuracy. nih.gov

Mean Centering of Ratio Spectra (MCR): This method involves dividing the absorption spectrum of the mixture by the spectrum of a standard solution of one of the components and then mean-centering the resulting ratio spectrum. nih.govnih.gov MCR has been shown to be effective for the determination of this compound in ternary mixtures. nih.gov

Derivative Ratio Spectra Zero Crossing (DRSZ): This technique combines the principles of derivative spectroscopy and ratio spectra to enhance selectivity. nih.gov

Double Divisor Ratio Spectra Derivative (DDRD): A method suitable for the analysis of ternary mixtures. nih.govinnovareacademics.in

These chemometric approaches, when validated according to ICH guidelines, provide accurate, reliable, and sensitive alternatives to chromatographic methods for the routine analysis of multicomponent formulations containing this compound. nih.gov

The following table provides an overview of some chemometric methods used for the analysis of this compound.

MethodPrincipleApplicationSource
Partial Least Squares (PLS) Multivariate calibration modeling the relationship between spectra and concentration.Simultaneous quantification of this compound, Oxybenzone (B1678072), and Octocrylene (B1203250). nih.gov
Mean Centering of Ratio Spectra (MCR) Mean-centering the ratio of the mixture spectrum to a standard spectrum.Determination of this compound in the presence of other UV filters. nih.govnih.gov
Derivative Ratio Spectra Zero Crossing (DRSZ) Utilizes zero-crossing points in the derivative of the ratio spectra.Simultaneous determination of this compound and other compounds. nih.gov
Double Divisor Ratio Spectra Derivative (DDRD) Derivative of the ratio spectrum obtained by dividing by a mixture of two components.Analysis of ternary mixtures containing this compound. nih.govinnovareacademics.in

This table is interactive. Click on the headers to sort the data.

Sample Preparation and Matrix Effects in Diverse Matrices

The successful trace analysis of this compound is critically dependent on the initial sample preparation stages. The primary goal is to extract the target analyte from the sample matrix while minimizing interferences that could compromise the accuracy and sensitivity of the subsequent analysis. The complexity of the matrix dictates the rigor of the extraction and purification procedures.

Extraction and Purification Procedures for Environmental Samples (Water, Sediment, Biota)

Environmental matrices are inherently complex and variable, necessitating robust extraction and purification techniques to isolate this compound effectively.

Water Samples: Solid-phase extraction (SPE) is a widely adopted technique for the extraction of this compound from water samples. This method involves passing the water sample through a solid adsorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent. Common SPE sorbents for this compound include C18 and Oasis HLB. Another prevalent technique is solid-phase microextraction (SPME), a solvent-free method where a coated fiber is exposed to the water sample, and the analyte partitions onto the fiber coating. For SPME analysis of this compound in swimming pool water, optimized conditions have been reported as follows: a polyacrylate fiber coating, direct immersion extraction at 25°C for 45 minutes, with a sample pH of 6.5 evetechnologies.comwoah.org.

Sediment Samples: The analysis of this compound in sediment is complicated by the strong binding of the compound to organic matter and mineral surfaces. More aggressive extraction techniques are therefore required.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency of solvents. This technique has been successfully applied to extract a wide range of organic contaminants from sediment samples and offers advantages such as reduced solvent consumption and faster extraction times compared to traditional methods like Soxhlet extraction woah.orgscispace.comfda.govresearchgate.net.

Ultrasound-Assisted Extraction (UAE): This method employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the sample matrix, enhancing solvent penetration and analyte desorption. UAE is recognized as an efficient and environmentally friendly technique due to the reduced solvent volume and extraction time nih.govnih.govnih.govnih.govlongdom.org.

Matrix Solid-Phase Dispersion (MSPD): MSPD is a sample preparation process that combines sample homogenization, extraction, and cleanup in a single step. The solid or semi-solid sample is blended with a solid support material, creating a dispersed mixture from which the analyte can be selectively eluted. This technique is particularly useful for complex matrices like sediment and biota mdpi.combiotecnologiebt.itpharmacophorejournal.commdpi.comnih.gov.

Biota Samples: The analysis of this compound in biological tissues (biota) presents challenges due to the high lipid content and complex protein matrix. The aforementioned techniques of PLE, UAE, and MSPD are also applicable to biota samples. The selection of the appropriate solvent and clean-up steps is crucial to minimize matrix effects. For instance, a method for the determination of various UV filters in biota samples utilized MSPD with freeze-dried tissue, demonstrating the technique's applicability to such complex matrices.

Extraction TechniqueMatrixKey ParametersAdvantages
Solid-Phase Extraction (SPE) WaterSorbent (e.g., C18, Oasis HLB), Eluting SolventHigh recovery, good pre-concentration
Solid-Phase Microextraction (SPME) WaterFiber Coating (e.g., Polyacrylate), Temperature, Time, pHSolvent-free, simple, sensitive
Pressurized Liquid Extraction (PLE) Sediment, BiotaSolvent, Temperature, PressureFast, reduced solvent use, automated
Ultrasound-Assisted Extraction (UAE) Sediment, BiotaSolvent, Sonication Time, TemperatureFast, efficient, reduced solvent use
Matrix Solid-Phase Dispersion (MSPD) Sediment, BiotaDispersing Agent, Eluting SolventSimultaneous extraction and cleanup

Sample Preparation for Biological Matrices (Blood, Urine, Tissues)

The determination of this compound in human and animal biological samples is essential for assessing exposure and understanding its pharmacokinetic profile. Sample preparation methods must be meticulously developed to handle the inherent complexity and low analyte concentrations in these matrices.

Blood/Plasma: The initial step in analyzing blood samples is the separation of plasma or serum from whole blood, which is typically achieved by centrifugation. For plasma, blood is collected in tubes containing an anticoagulant and centrifuged at approximately 1000 x g for 10 minutes evetechnologies.com. The resulting plasma is then carefully collected. Subsequent extraction of this compound from plasma often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Studies on the systemic absorption of sunscreen ingredients have successfully measured this compound levels in human plasma, indicating the feasibility of these approaches nih.govscivisionpub.comscispace.com.

Urine: Urine is a common matrix for biomonitoring studies as it allows for non-invasive sample collection. The direct analysis of urine is often hindered by the presence of salts and other endogenous compounds. Therefore, extraction and pre-concentration steps are necessary. Techniques such as salting-out liquid-liquid extraction (SALLE), a modified LLE method where salt is added to the aqueous phase to enhance the partitioning of the analyte into the organic solvent, and dispersive liquid-liquid microextraction (DLLME) have been used for the analysis of various organic compounds in urine and could be adapted for this compound nih.gov.

Tissues: The analysis of this compound in tissue samples requires extensive homogenization and cleanup procedures. For tissues preserved in optimal cutting temperature (OCT) compound, a common practice in bio-banking, the OCT medium must first be removed as it can interfere with the analysis. A procedure for this involves scraping off excess OCT, homogenizing the tissue, and then performing a diethyl ether/methanol extraction to eliminate the remaining OCT nih.gov. Following this initial cleanup, further extraction and purification steps, similar to those used for biota samples, are employed.

Biological MatrixSample Preparation StepsCommon Extraction Techniques
Blood/Plasma Centrifugation to separate plasma/serumProtein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)
Urine pH adjustment, enzymatic hydrolysis (if needed)Salting-Out Liquid-Liquid Extraction (SALLE), Dispersive Liquid-Liquid Microextraction (DLLME), SPE
Tissues Homogenization, Removal of embedding medium (if any)Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), Matrix Solid-Phase Dispersion (MSPD)

Method Validation and Quality Assurance in Trace Analysis

To ensure the reliability and comparability of analytical data, the methods used for the determination of this compound must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH), include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability longdom.org.

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For an HPLC method analyzing this compound in sunscreen, linearity was established in the concentration range of 45 to 120 µg/ml with a high correlation coefficient (r² > 0.999) scispace.com.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. For a method analyzing multiple UV filters, including this compound, in sunscreen, average spike recoveries were between 97.2% and 100.8% fda.gov.

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the same multi-analyte sunscreen method, the %RSDs for precision were between 0.16% and 1.34% fda.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For an HPLC method, the LOD and LOQ for this compound were reported to be 2.12 µg/mL and 0.03 µg/mL, respectively pharmacophorejournal.com.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Stability: This parameter evaluates the stability of the analyte in the sample matrix under specific storage and processing conditions.

Quality Assurance (QA): In addition to method validation, a robust quality assurance program is essential for maintaining the integrity of the analytical results. This includes the regular analysis of quality control (QC) samples at different concentration levels, the use of certified reference materials (when available), and participation in inter-laboratory proficiency testing schemes.

Validation ParameterDescriptionExample Finding for this compound Analysis
Linearity Proportionality of signal to concentration45 - 120 µg/ml (r² > 0.999) scispace.com
Accuracy Closeness to the true value (recovery %)97.2% - 100.8% fda.gov
Precision Agreement between replicate measurements (%RSD)0.16% - 1.34% fda.gov
Limit of Detection (LOD) Lowest detectable concentration2.12 µg/mL pharmacophorejournal.com
Limit of Quantification (LOQ) Lowest quantifiable concentration0.03 µg/mL pharmacophorejournal.com
Selectivity Ability to measure analyte amidst interferencesNo interfering peaks in blank matrices
Stability Analyte stability under defined conditionsAssessed for storage and processing

Regulatory Frameworks, Policy, and Scientific Consensus on Octinoxate

International and National Regulatory Status and Guidelines

In the European Union, octinoxate (B1216657), also known as Ethylhexyl Methoxycinnamate (EHMC), is regulated as a UV filter under Regulation (EC) No 1223/2009 on cosmetic products. europa.eueuropa.eulawbc.comnih.gov It is listed in Annex VI of this regulation, which specifies the UV filters allowed in cosmetic products. europa.eunih.gov The maximum permitted concentration of this compound in ready-for-use cosmetic preparations is 10%. europa.eueuropa.eunih.gov

The Scientific Committee on Consumer Safety (SCCS), an independent scientific body that advises the European Commission, is responsible for the safety assessment of cosmetic ingredients. rivm.nl this compound has been the subject of several evaluations by the SCCS and its predecessors. cirs-group.com As part of a broader review of potential endocrine-disrupting chemicals in cosmetics, the European Commission requested a new safety assessment of EHMC. cirs-group.com

In a preliminary opinion adopted in October 2024, the SCCS raised concerns regarding the safety of this compound at concentrations up to 10%. useforesight.io The committee noted that there is insufficient data to exclude potential genotoxicity. useforesight.io Furthermore, the SCCS confirmed that this compound exhibits endocrine activity, with studies demonstrating estrogenic and weak anti-androgenic effects both in vitro and in vivo. useforesight.io Consequently, the SCCS could not conclude on the safety of this compound due to these data gaps and concerns over its endocrine activity. useforesight.io A period for public comment on this preliminary opinion was opened, inviting stakeholders to submit additional safety data for a more comprehensive review. useforesight.io

Regulatory Status of this compound in the European Union

RegulationAnnex ListingFunctionMaximum Permitted ConcentrationLatest SCCS Opinion Status
Regulation (EC) No 1223/2009Annex VI, Entry 12UV Filter10%Safety not concluded due to insufficient data on genotoxicity and endocrine activity concerns (Preliminary Opinion, Oct 2024).

In the United States, sunscreens are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA). researchgate.netnih.gov The FDA establishes conditions under which OTC sunscreen products are "Generally Recognized as Safe and Effective" (GRASE) through a monograph system. criticalcatalyst.comeuropa.eucir-safety.org

In a 2019 proposed rule, which was updated by a proposed administrative order in 2021, the FDA addressed the GRASE status of 16 sunscreen active ingredients. criticalcatalyst.comeuropa.eupracticaldermatology.com In this proposal, only two ingredients, zinc oxide and titanium dioxide, were proposed as GRASE. criticalcatalyst.comcir-safety.orgeuropa.eu this compound was one of 12 ingredients for which the FDA stated there was insufficient data to make a positive GRASE determination. criticalcatalyst.comeuropa.eucir-safety.orgeuropa.euual.esmdpi.com

The FDA's primary concern is the potential for systemic absorption of these ingredients and the need for adequate safety data to assess the risks of long-term, regular use. ual.es The agency has requested additional safety and effectiveness data from manufacturers for these 12 ingredients, including this compound, to fill the existing data gaps. researchgate.neteuropa.eucir-safety.org Until these data are provided and reviewed, this compound's regulatory status in the U.S. remains under evaluation, and it is not considered GRASE by the FDA. europa.eu However, products containing this compound are still permitted on the market while data is being collected and reviewed. researchgate.net

FDA GRASE Status of Sunscreen Ingredients (Proposed Rule)

CategoryActive IngredientsRationale
Generally Recognized as Safe and Effective (GRASE)Zinc Oxide, Titanium DioxideSufficient data to demonstrate safety and effectiveness.
Not GRASEAminobenzoic acid (PABA), Trolamine salicylateSafety concerns outweigh benefits.
Insufficient Data for GRASE DeterminationThis compound , Oxybenzone (B1678072), Homosalate, Octisalate, Octocrylene (B1203250), Avobenzone (B1665848), and 6 othersAdditional safety data required to determine GRASE status.

Growing concerns over the environmental impact of certain chemical UV filters on marine ecosystems, particularly coral reefs, have led to legislative bans in several regions and localities. lawbc.comcirs-group.com These bans primarily target this compound and oxybenzone.

Hawaii was the first U.S. state to enact such a ban, passing a law in 2018 that took effect on January 1, 2021. lawbc.comrivm.nlvkm.nofrontiersin.org The legislation prohibits the sale, offer for sale, or distribution of any sunscreen containing this compound or oxybenzone without a prescription. lawbc.com The law was prompted by scientific studies indicating that these chemicals can cause coral bleaching, damage the DNA of coral, and are toxic to other marine life. lawbc.comrivm.nlvkm.no

Following Hawaii's lead, other jurisdictions have implemented similar bans, including:

Key West, Florida: The city commission voted in 2019 to ban the sale of sunscreens with this compound and oxybenzone, with the ban also taking effect in January 2021. nih.govnih.gov

U.S. Virgin Islands: A ban on the import, sale, and possession of sunscreens containing this compound, oxybenzone, and octocrylene was passed in 2019 and went into effect in 2020. nih.govcirs-group.com

Palau: The Pacific island nation implemented a ban in 2020 on the sale and use of sunscreens containing a list of 10 chemicals, including this compound. cirs-group.com

Bonaire: This Caribbean island municipality of the Netherlands voted to ban the sale of sunscreens containing this compound and oxybenzone by 2021. nih.govcirs-group.com

Aruba: In 2020, Aruba banned sunscreens containing oxybenzone, and the ban is understood to include this compound due to its environmental risks. nih.gov

These legislative actions are based on research suggesting that these chemicals wash off swimmers and enter coastal waters, where they can harm the fragile marine ecosystems that are vital to these regions' tourism and ecological health. lawbc.comrivm.nlcirs-group.com

Jurisdictions with Bans on this compound-Containing Sunscreens

LocationEffective DateBanned Chemicals IncludePrimary Rationale
Hawaii, USAJanuary 1, 2021This compound, OxybenzoneProtection of coral reefs and marine ecosystems.
Key West, Florida, USAJanuary 1, 2021This compound, OxybenzoneProtection of the Great Florida Reef.
U.S. Virgin IslandsMarch 30, 2020This compound, Oxybenzone, OctocryleneProtection of coral reefs.
PalauJanuary 1, 2020This compound, Oxybenzone, and 8 other chemicalsProtection of marine environment as part of the Responsible Tourism Education Act.
BonaireJanuary 1, 2021This compound, OxybenzoneProtection of coral reefs.
Aruba2020Oxybenzone (and often interpreted to include this compound)Protection of marine ecosystems.

Scientific Committee Opinions and Expert Panel Reviews

Scientific committees, such as the EU's SCCS, utilize a "weight-of-evidence" (WoE) approach in their risk characterization of cosmetic ingredients. europa.eu This methodology is crucial when assessing substances like this compound, where data may be complex or conflicting. The WoE approach does not rely on a single piece of evidence but involves a comprehensive evaluation of all available information from various sources. europa.eu This includes data from computational modeling (in silico), laboratory tests on cells (in vitro), animal studies (in vivo), and human data where available. europa.eu

A key outcome of scientific reviews is the identification of areas where data is lacking, leading to recommendations for future research. For this compound, both European and international expert panels have highlighted significant research gaps.

The most critical data gap identified by the SCCS in its 2024 preliminary opinion is the lack of sufficient information to rule out the genotoxic potential of this compound. useforesight.io Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, which can potentially lead to cancer. The committee has explicitly stated that this data gap prevents them from concluding on the substance's safety. useforesight.io

Additionally, while this compound's endocrine-disrupting properties (estrogenic and anti-androgenic activities) have been demonstrated, a comprehensive understanding of the long-term health implications of exposure through cosmetic products is still an area requiring further investigation. nih.govuseforesight.io A systematic review has also noted that the effect of this compound exposure on human health is insufficiently investigated compared to other UV filters like oxybenzone, and called for well-designed longitudinal randomized controlled trials to evaluate long-term risks. nih.gov

The FDA's classification of this compound as having "insufficient data" for a GRASE determination further underscores the need for more comprehensive safety testing. The agency requires additional data to assess the risks associated with systemic absorption and long-term, repeated use. europa.eueuropa.eu Therefore, future research recommendations focus on conducting robust toxicological studies to address these specific endpoints:

Genotoxicity: Studies to definitively assess the potential for DNA damage.

Endocrine Disruption: Further investigation into the dose-response relationship and the potential for adverse health outcomes in humans.

Systemic Absorption and Chronic Toxicity: Long-term studies to understand the effects of repeated dermal application.

Public Health Implications and Risk Communication

The public health discussion surrounding this compound is complex, characterized by the need to weigh its established benefits in sun protection against potential, though not definitively established, health risks. This necessitates clear and effective risk communication to enable consumers to make informed decisions about their sun protection choices.

Balancing Photoprotection Benefits with Potential Exposure Risks

This compound, also known as ethylhexyl methoxycinnamate or octyl methoxycinnamate, is an organic compound that has been widely used in sunscreens and other personal care products since the 1950s. medicalnewstoday.comclinikally.com Its primary function is to absorb ultraviolet B (UVB) radiation, the type of UV light most associated with sunburn and an increased risk of skin cancer. medicalnewstoday.comclinikally.com The crucial role of sunscreens in preventing skin cancer is widely accepted by dermatological and public health organizations. elchemy.comnih.gov

However, the conversation around this compound has become more nuanced due to concerns about its potential effects on human health. elchemy.com A key issue is systemic absorption; studies have shown that this compound can be absorbed through the skin and has been detected in human blood, urine, and breast milk. elchemy.comsafecosmetics.orgnih.gov A 2020 FDA study found that after a single application, blood concentration levels of this compound were significantly above the threshold the agency deems safe without further safety testing. ewg.org

The primary health concerns revolve around its potential as an endocrine-disrupting chemical (EDC). safecosmetics.orguseforesight.io Laboratory and animal studies have suggested that this compound may mimic estrogen, disrupt thyroid hormone function, and exhibit antiandrogenic activity, which could have implications for reproductive and developmental health. medicalnewstoday.comsafecosmetics.org For instance, some studies have linked this compound to reduced thyroid hormones in blood serum and alterations in the reproductive systems of animal offspring. safecosmetics.org However, translating these findings to human health effects at typical exposure levels from sunscreen use is challenging. medicalnewstoday.com The doses used in some animal studies were extremely high and not comparable to normal human exposure. medicalnewstoday.com A small human study in 2004 found that a cream containing this compound had little to no effect on hormones after two weeks. medicalnewstoday.com A systematic review in 2020 concluded that current evidence is insufficient to support a causal relationship between systemic levels of this compound and adverse health outcomes in humans. nih.gov

This scientific uncertainty complicates the risk-benefit assessment. elchemy.com Regulatory bodies reflect this complexity. The U.S. Food and Drug Administration (FDA) has approved this compound for use in sunscreens at concentrations up to 7.5%, but it is one of 12 ingredients for which the agency requires additional safety data to be considered "generally recognized as safe and effective" (GRASE). elchemy.comewg.orghappi.com In 2024, the European Commission's Scientific Committee on Consumer Safety (SCCS) stated it could not determine the safety of current this compound use levels due to concerns about potential endocrine disruption and insufficient data to rule out genotoxicity. ewg.orguseforesight.io The challenge for public health is to communicate this uncertainty without diminishing the critical message about sun protection for skin cancer prevention. frontiersin.org

Table 1: Balancing the Benefits and Risks of this compound

AspectPhotoprotection BenefitsPotential Exposure Risks & Concerns
Primary FunctionEffectively absorbs UVB radiation, helping to prevent sunburn. medicalnewstoday.comclinikally.comSystemic absorption into the bloodstream, urine, and breast milk has been documented. elchemy.comsafecosmetics.orgnih.gov
Health OutcomePlays a role in strategies to prevent skin cancer. elchemy.comnih.govIdentified as a potential endocrine-disrupting chemical (EDC). safecosmetics.orguseforesight.io
Scientific EvidenceLong-standing use and established efficacy as a UVB filter. medicalnewstoday.comLaboratory and animal studies suggest potential hormonal effects (estrogenic, anti-thyroid, antiandrogenic). medicalnewstoday.comsafecosmetics.org Evidence in humans at typical exposure levels is limited and inconclusive. medicalnewstoday.comnih.gov
Regulatory StatusApproved for use in many regions, including the U.S. (up to 7.5%). elchemy.comU.S. FDA requires more safety data for GRASE status. ewg.orghappi.com An EU scientific panel has raised safety concerns due to endocrine activity and lack of genotoxicity data. ewg.orguseforesight.io

Consumer Safety and Informed Decision-Making regarding UV Filter Selection

Given the ongoing scientific debate, empowering consumers to make informed decisions is a cornerstone of public health strategy. This relies on transparent labeling, accessible information, and the availability of alternative products.

Consumers seeking to make choices based on the current state of research have several avenues. First is the careful reading of product labels. In the United States, this compound must be listed as an active ingredient. safecosmetics.org Consumers can also look for its other names, such as octyl methoxycinnamate or ethylhexyl methoxycinnamate. medicalnewstoday.comsafecosmetics.org This allows individuals concerned about potential risks to avoid products containing it.

Second is the availability of sunscreens with alternative UV filters. Mineral-based sunscreens, which contain titanium dioxide and/or zinc oxide, are considered GRASE by the FDA. ewg.orghappi.com These ingredients work by physically blocking or reflecting UV rays rather than absorbing them. medicalnewstoday.comnih.gov They are often recommended for individuals with sensitive skin and are not associated with the same endocrine disruption concerns. medicalnewstoday.com The growing consumer preference for mineral alternatives is driving market trends, though they can present formulation challenges. elchemy.com

Public opinion and consumer behavior are increasingly influenced by health and environmental concerns. frontiersin.org The ban on this compound and oxybenzone in locations like Hawaii, due to their harmful effects on coral reefs, has significantly raised public awareness and intensified discussions about sunscreen safety for both humans and ecosystems. frontiersin.orgresearchgate.net

Effective risk communication from public health agencies, dermatologists, and manufacturers is essential. frontiersin.orgnih.gov This involves:

Providing Context: Clearly explaining that while some studies have raised concerns, the link between typical sunscreen use and adverse human health effects has not been definitively proven. medicalnewstoday.comnih.gov

Highlighting the Certainty: Emphasizing the well-established and significant risk of skin cancer from unprotected sun exposure. reddit.com

Presenting Alternatives: Informing the public about the different types of available UV filters (chemical vs. mineral) and their respective profiles, allowing for personal choice. medicalnewstoday.comnih.gov

Promoting Comprehensive Sun Safety: Advocating for a multi-faceted approach to sun protection that includes not only sunscreen but also seeking shade, wearing protective clothing, and avoiding peak sun hours. elchemy.com

Ultimately, the goal of risk communication in this context is not to cause alarm but to foster an informed public that understands the benefits of sun protection, is aware of the scientific discussions around certain ingredients, and is empowered to choose products that align with their personal health considerations and values. who.int

Table 2: Comparison of Common UV Filter Types for Consumer Choice

FeatureChemical Filters (e.g., this compound)Mineral Filters (e.g., Zinc Oxide, Titanium Dioxide)
Mechanism of ActionAbsorb UV radiation and convert it into heat. elchemy.comnih.govForm a physical barrier to reflect and scatter UV radiation. medicalnewstoday.comnih.gov
FDA Status (U.S.)Requires additional safety data for GRASE status. ewg.orghappi.comGenerally Recognized as Safe and Effective (GRASE). ewg.org
Health ConsiderationsConcerns raised about systemic absorption and potential endocrine disruption. safecosmetics.orgewg.org Can cause allergic reactions in some individuals. frontiersin.orgNot associated with systemic absorption or endocrine disruption concerns. Often recommended for sensitive skin. medicalnewstoday.com
Cosmetic FeelOften formulated into lighter, more transparent lotions that are easily absorbed.Can be more difficult to rub in and may leave a white cast on the skin, though formulations are improving.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying octinoxate in sunscreen formulations, and how do they align with pharmacopeial standards?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. Use a C18 column, mobile phase of methanol:water (85:15 v/v), and detection at 310 nm. Validate the method per ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) .
  • Regulatory Compliance : Cross-validate against USP/EP reference standards (e.g., USP this compound, MM0729.00) for traceability. Ensure compliance with Good Manufacturing Practices (cGMP) for excipient testing .

Q. How do regulatory safety thresholds (e.g., 10% in the EU) for this compound in cosmetics impact experimental design for toxicity studies?

  • Experimental Design : Use in vitro models (e.g., human keratinocytes) at concentrations ≤10% (w/w) to mimic regulatory limits. Include controls for UV-induced degradation products. For aquatic toxicity, test at environmentally relevant concentrations (0.1–10 µM) using OECD guidelines .
  • Data Interpretation : Compare results to the European Chemicals Agency’s (ECHA) classification of this compound as an environmental hazard (EC50 for Daphnia magna: 0.5 mg/L) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s endocrine disruption potential across in vitro and in vivo models?

  • Case Study : In vitro assays (e.g., ER-CALUX) report estrogenic activity at 1 µM, but in vivo rodent studies show no significant effects below 100 mg/kg/day.
  • Methodological Adjustments :

  • Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., rapid glucuronidation in vivo).
  • Test metabolite activity (e.g., 4-methoxycinnamic acid) alongside the parent compound .
    • Critical Analysis : Prioritize studies using human-relevant models, such as placental perfusion assays, to assess transdermal absorption and fetal exposure .

Q. What experimental strategies optimize stability-indicating methods for this compound in formulations with UV-degradation byproducts?

  • Degradation Pathways : this compound degrades under UVB exposure via cis-trans isomerization and ester hydrolysis, producing 4-methoxycinnamic acid and 2-ethylhexanol .
  • Analytical Optimization :

  • Employ a full factorial design (Factors: pH, temperature, mobile phase composition) to assess robustness.
  • Use photostability chambers (ICH Q1B) to simulate degradation and validate method specificity .

Q. How does this compound interact with thyroid hormone receptors in aquatic organisms, and what are the implications for ecotoxicological risk assessment?

  • Mechanistic Insights : In zebrafish (Danio rerio), this compound at 10 µM downregulates deio2 (deiodinase enzyme) and alters T4/T3 ratios, suggesting thyroid axis disruption .
  • Methodological Recommendations :

  • Combine transcriptomic analysis (RNA-seq) of hypothalamic-pituitary-thyroid (HPT) axis genes with hormone ELISA.
  • Compare wild-type and thrαa−/− mutants to isolate receptor-mediated effects .

Data Contradiction Analysis

Q. Why do studies report conflicting biodegradation rates for this compound in freshwater vs. marine environments?

  • Key Data :

EnvironmentHalf-Life (Days)Source
Freshwater (pH 7)14ECHA 2020
Seawater (pH 8.2)30Kwon & Choi 2021
  • Resolution : Higher salinity in seawater inhibits microbial activity, reducing biodegradation. Use ISO 10634:2018 for standardized testing across matrices .

Reference Standards and Quality Control

Q. What criteria should guide the selection of this compound reference standards for method validation?

  • Criteria :

  • Purity ≥98% (HPLC-grade).
  • Traceability to USP/EP standards (e.g., USP this compound, Catalog No. O1123).
  • Full characterization data (NMR, IR, MS) under cGMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octinoxate
Reactant of Route 2
Reactant of Route 2
Octinoxate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.